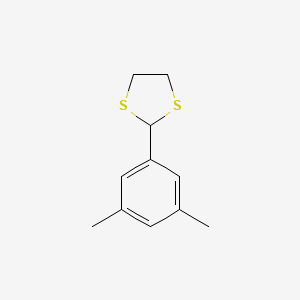
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate is an organic compound characterized by its unique structure, which includes a benzamido group, a hydroxy group, and two acetate groups attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate typically involves multi-step organic reactions. One common synthetic route starts with the cyclohexene ring, which undergoes functionalization to introduce the hydroxy and benzamido groups. The final step involves acetylation to form the diacetate.
Functionalization of Cyclohexene: The cyclohexene ring is first subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxy group at the desired position.
Introduction of Benzamido Group: The hydroxy-functionalized cyclohexene is then reacted with benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine to form the benzamido group.
Acetylation: The final step involves acetylation using acetic anhydride (C4H6O3) in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or PCC (pyridinium chlorochromate).
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of methoxy derivatives.
科学的研究の応用
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate depends on its interaction with molecular targets. The benzamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy and acetate groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate: Unique due to the presence of both benzamido and hydroxy groups on the cyclohexene ring.
3-Benzamido-6-hydroxycyclohexane-1,2-diyl diacetate: Lacks the double bond in the cyclohexene ring, which can affect its reactivity and biological activity.
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl monoacetate: Contains only one acetate group, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a double bond in the cyclohexene ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.
特性
| 110099-31-5 | |
分子式 |
C17H19NO6 |
分子量 |
333.3 g/mol |
IUPAC名 |
(6-acetyloxy-2-benzamido-5-hydroxycyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C17H19NO6/c1-10(19)23-15-13(8-9-14(21)16(15)24-11(2)20)18-17(22)12-6-4-3-5-7-12/h3-9,13-16,21H,1-2H3,(H,18,22) |
InChIキー |
VILSNSJPMCIIFD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(C=CC(C1OC(=O)C)O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)

![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)

![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)



